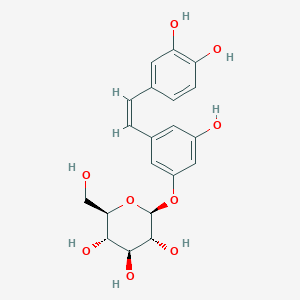

cis-Astringin

Description

Nomenclature and Distinctive Structural Characteristics of cis-Astringin

This compound is a stilbenoid, a type of natural phenol. ebi.ac.uk Its formal chemical name is (2S,3R,4S,5S,6R)-2-[3-[(Z)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov Structurally, it is defined as a cis-3,5,3',4'-tetrahydroxystilbene that is substituted at the 3-position with a beta-D-glucosyl residue. ebi.ac.uknih.gov This glycosylation, the attachment of a sugar moiety, is a key feature of its structure. The core of the molecule is the stilbene (B7821643) backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. isnff-jfb.com In this compound, the arrangement of the phenyl groups around the central double bond is in the cis or (Z) configuration. nih.govlipidmaps.org

The presence of multiple hydroxyl (-OH) groups on the aromatic rings makes it a polyphenol. ebi.ac.uknih.gov These functional groups, along with the glycoside unit, contribute to its chemical properties and biological roles.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-[(Z)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| Molecular Formula | C₂₀H₂₂O₉ | ebi.ac.uknih.gov |

| Molecular Weight | 406.4 g/mol | nih.gov |

| Synonyms | (Z)-astringin, CHEBI:76157 | nih.gov |

| InChIKey | PERPNFLGJXUDDW-BUFXCDORSA-N | nih.gov |

Contextualization of this compound within the Stilbenoid Class of Natural Products

This compound belongs to the stilbenoid class of natural products, which are hydroxylated derivatives of stilbene. isnff-jfb.com Stilbenoids are produced by a variety of plants, including grapes (Vitis vinifera), spruce (Picea species), and peanuts (Arachis hypogaea). nih.gov These compounds are part of the larger group of plant polyphenols and are synthesized through the phenylpropanoid pathway. mdpi.comencyclopedia.pub

The biosynthesis of stilbenoids like astringin (B1665303) in spruce trees begins with the formation of resveratrol (B1683913). nih.gov This is then further modified through processes such as hydroxylation, O-methylation, and O-glucosylation to produce astringin and another related stilbenoid, isorhapontin (B1234551). nih.gov Specifically, the enzyme stilbene synthase (STS) plays a crucial role by condensing a phenylpropanoid-CoA ester with three molecules of malonyl-CoA to create the fundamental stilbene ring system. nih.gov In spruce, it has been shown that the most likely pathway for astringin formation involves the initial synthesis of resveratrol, which is then hydroxylated and glucosylated. nih.govresearchgate.net this compound has been identified in plants such as Picea jezoensis, Picea abies (Norway spruce), and Vitis vinifera (common grape vine). nih.govwikipedia.org

Significance of Stilbenoids as Plant Secondary Metabolites and Phytoalexins in Ecological Interactions

Stilbenoids are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions. ebi.ac.ukmdpi.com A primary function of many stilbenoids is to act as phytoalexins. isnff-jfb.comnih.gov Phytoalexins are antimicrobial and often antioxidant substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. ajouronline.com

The production of stilbenoids is a defense mechanism against various biotic and abiotic stresses. nih.govmdpi.com For instance, fungal infection in spruce trees has been shown to increase the abundance of stilbene synthase transcripts, leading to higher production of tetrahydroxystilbene glycosides like astringin. nih.gov This suggests a direct role for these compounds in antifungal defense. nih.gov Similarly, in grapevines, stilbenoids are produced in response to pathogens like Botrytis cinerea and Plasmopara viticola, as well as abiotic stresses such as UV radiation. ajouronline.comajouronline.com The accumulation of these compounds helps the plant to inhibit the growth of invading microorganisms. ajouronline.com In peanuts, a diverse array of over 45 prenylated stilbenoids accumulates in tissues subjected to stress, where they serve as phytoalexins against microbial pathogens. nih.gov

Stereoisomerism in Stilbenoids: The Biological and Chemical Implications of cis- and trans-Configurations

Stilbenoids, including astringin, can exist as two different stereoisomers due to the presence of the carbon-carbon double bond in the ethylene bridge: cis (Z) and trans (E). isnff-jfb.comnih.gov This is a form of geometric isomerism, where the isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.comtestbook.com The trans-isomer is generally more stable than the cis-isomer because the bulky aromatic rings are on opposite sides of the double bond, which minimizes steric hindrance. nih.govtestbook.com The cis-isomer, with the rings on the same side, is sterically hindered and therefore less stable. nih.govtestbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O9 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(Z)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

PERPNFLGJXUDDW-BUFXCDORSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Cis Astringin

Identification and Accumulation in Plant Species: Emphasis on Picea (Spruce) and Vitis (Grape) Genera

Cis-astringin has been identified as a naturally occurring polyphenol in several plant species, with significant research focusing on its presence in spruce and grape varieties. nih.gov

Prevalence in Picea jezoensis and Picea abies (Norway Spruce) Tissues

This compound is a known constituent of both Picea jezoensis and Picea abies. nih.gov In Picea jezoensis, HPLC-MS-UV analysis has confirmed the presence of this compound alongside ten other stilbenes in ethanol (B145695) extracts. nih.gov The concentration and distribution of these compounds, including this compound, vary across different tissues of the spruce tree. nih.govmdpi.com

Research on Norway spruce (Picea abies) has also identified astringin (B1665303) (piceatannol-O-hexoside) in the bark and needles. researchgate.net The inner bark of Norway spruce, in particular, shows the highest concentration of stilbene (B7821643) glucosides, including astringin. researchgate.net Studies have revealed that the accumulation of phenolic compounds, such as this compound, in the needles of Norway spruce can be linked to the tree's defense mechanisms. nih.gov

Detection and Distribution in Vitis vinifera Cell Cultures and Grapes

The grapevine, Vitis vinifera, and its cell cultures are also recognized sources of this compound. nih.govnih.govmdpi.com Along with its trans-isomer and other stilbenes like resveratrol (B1683913) and piceid, this compound is found in various parts of the grapevine. nih.govmdpi.com

Grape plant cell cultures have been utilized to purify a range of phenolic compounds, including this compound. tandfonline.comnih.gov This highlights the potential of biotechnological approaches for studying and producing these compounds. nih.govmdpi.com In grapes and wine, this compound is present, although often at lower concentrations than its trans-isomer. tandfonline.complantarchives.org For instance, one study identified trans-astringin in the Saperavi grape variety and the resulting dry wine, with the grape juice being particularly rich in this compound. plantarchives.org

Quantitative Analysis of this compound Content Across Diverse Natural Sources and Plant Parts (e.g., Bark, Needles, Fruit Skins)

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and the time of year.

In Picea jezoensis, the bark has been identified as a particularly rich source of stilbenes. nih.govmdpi.com While trans-astringin and trans-isorhapontin are often the most abundant stilbenes, this compound is also present. nih.govmdpi.com For instance, in winter-harvested P. jezoensis, the separation of this compound from other compounds in bark extracts required highly diluted samples due to the high concentrations of other stilbenes. nih.govmdpi.com The needles of P. jezoensis also contain this compound, with concentrations varying seasonally. nih.govbiocrick.com One analysis of P. jezoensis needles found that this compound was present in amounts ranging from 0.01 to 6.07 mg/g of dry weight (DW). biocrick.com

In Norway spruce (Picea abies), the inner bark contains a significantly higher concentration of stilbene glucosides compared to the outer bark. helsinki.fi The total yield of astringin from the bark of a younger tree was estimated at 27g, while for an older tree, it was substantially higher at 618g. researchgate.net

In Vitis vinifera, this compound is found in the fruit skins. nih.gov Studies on wines have also quantified astringin levels. For example, one analysis of Portuguese red wines found that 53% of those tested contained 9–35 mg/l of trans-astringin, while 26% of white wines had 9–16 mg/l. tandfonline.com

Interactive Data Table: this compound Content in Various Plant Sources

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Picea jezoensis | Needles | This compound | 0.01-6.07 mg/g DW | biocrick.com |

| Picea abies (Young) | Bark | Astringin | 27 g (total yield) | researchgate.net |

| Picea abies (Old) | Bark | Astringin | 618 g (total yield) | researchgate.net |

| Vitis vinifera (Red Wine) | Fruit | trans-Astringin | 9-35 mg/l | tandfonline.com |

| Vitis vinifera (White Wine) | Fruit | trans-Astringin | 9-16 mg/l | tandfonline.com |

Influence of Environmental and Genetic Factors on this compound Accumulation Patterns in Plants

The accumulation of this compound in plants is not static but is influenced by a combination of environmental and genetic factors.

Environmental stressors can trigger the production of stilbenes, including astringin, in plants. In Vitis vinifera, factors such as UV radiation and fungal infections are known to induce the synthesis of these compounds as a defense mechanism. mdpi.comnih.gov For example, the accumulation of cis-resveratrol, a related stilbene, is promoted by UV light. mdpi.com While spruce and other Pinaceae species constitutively accumulate stilbenes, the levels can still be influenced by external factors. researchgate.net

Genetic factors play a crucial role in determining the baseline levels and potential for accumulation of these compounds. In Norway spruce, significant genetic associations have been found for the accumulation of various phenolic compounds, including astringin, in the needles. nih.gov These findings indicate that the production of these metabolites is regulated by multiple genes. nih.gov Similarly, in persimmon, which also produces astringent compounds, both environmental and genetic effects control the loss of astringency, highlighting the interplay between a plant's genetic makeup and its environment. jst.go.jp The expression of genes related to the synthesis of these compounds can vary between different plant lines, leading to different accumulation patterns. jst.go.jpresearchgate.net In some plants, the expression of certain genes involved in tannin synthesis is a key factor in determining the astringent taste of tissues like the seed coat. nih.govfrontiersin.org

Biosynthetic and Metabolic Pathways of Cis Astringin

The Phenylpropanoid Pathway as the Foundational Biosynthetic Route for Stilbenoids

The journey to synthesizing stilbenoids, including astringin (B1665303), begins with the shikimic acid pathway, which produces the aromatic amino acids phenylalanine and tyrosine. wikipedia.org The phenylpropanoid pathway then commences, converting these amino acids into a variety of phenolic compounds. nih.govfrontiersin.org The initial and rate-limiting step is the deamination of L-phenylalanine into trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgwikipedia.orgencyclopedia.pub In some plants, tyrosine can also be used to produce p-coumaric acid via the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org

Following this, a series of enzymatic reactions involving hydroxylations and methylations, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumaroyl coenzyme A (CoA) ligase (4CL), convert trans-cinnamic acid into activated precursors like p-coumaroyl-CoA. frontiersin.orgum.es This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, serving as the central intermediate for the biosynthesis of numerous natural products, including flavonoids, coumarins, lignols, and, importantly, stilbenes. wikipedia.orgnih.govencyclopedia.pub The synthesis of the stilbene (B7821643) core structure from this precursor marks the divergence into the specific stilbenoid branch of the phenylpropanoid pathway. wikipedia.org

Specific Glycosylation Mechanisms Leading to Astringin Formation from Aglycones

Glycosylation is a common modification of plant secondary metabolites that enhances their water solubility, stability, and transport within the plant. mdpi.com In the case of astringin, the final key step in its biosynthesis is the glycosylation of its aglycone, piceatannol (B1677779). nih.govresearchgate.net

The biosynthetic pathway in spruce proceeds from the STS-catalyzed formation of resveratrol (B1683913). nih.gov This resveratrol molecule then undergoes 3'-hydroxylation to form piceatannol (3,5,3',4'-tetrahydroxystilbene). nih.gov Subsequently, a glycosyltransferase enzyme attaches a glucose molecule to the 3-hydroxyl group of piceatannol, yielding astringin (piceatannol-3-O-β-D-glucoside). nih.govmdpi.com This enzymatic step is highly specific. While chemical synthesis of astringin has proven difficult, enzymatic approaches have shown promise. nih.gov For instance, a one-step synthesis of (E)-astringin has been achieved through the highly regioselective C-3' hydroxylation of polydatin (B1678980) (resveratrol-3-O-β-D-glucoside) using a mutant of the bacterial cytochrome P450 enzyme CYP102A1. nih.gov

Comparative Biosynthesis of cis-Astringin with Other Stilbene Glucosides and Derivatives

The biosynthetic pathway leading to astringin in spruce is closely related to that of other major stilbene glucosides found in the same plant, such as isorhapontin (B1234551) and piceid. nih.govresearchgate.net The central precursor for all these compounds is resveratrol, formed by stilbene synthase. nih.gov The diversification occurs through subsequent modification steps.

Astringin vs. Isorhapontin: Both are tetrahydroxystilbene glucosides dominant in spruce. nih.gov Their biosynthesis diverges after the formation of the common intermediate, piceatannol. For astringin formation, piceatannol is directly glycosylated at the 3-hydroxyl position. nih.gov For isorhapontin synthesis, piceatannol undergoes an additional step of 3'-O-methylation to form isorhapontigenin (B148646), which is then glycosylated to yield isorhapontin. nih.gov Overexpression of the spruce STS gene leads to increased production of both astringin and isorhapontin, confirming their shared origin from resveratrol. nih.gov

Astringin vs. Piceid: Piceid is resveratrol-3-O-β-D-glucoside. nih.gov Its biosynthesis is simpler than that of astringin. It is formed by the direct glycosylation of resveratrol, the initial product of the STS reaction, without the prior hydroxylation step required to form piceatannol. nih.gov In spruce bark, piceid is considered a minor stilbene glucoside compared to the more abundant astringin and isorhapontin. researchgate.net

The biosynthesis of this compound is directly linked to its trans-isomer. The enzymatic pathways primarily produce the more stable trans-isomers of these stilbene glucosides. nih.gov The cis-form typically arises from the photoisomerization of trans-astringin upon exposure to UV or fluorescent light. nih.govresearchgate.netresearchgate.net

| Compound | Aglycone | Key Biosynthetic Steps from Resveratrol | Relative Abundance in Spruce |

|---|---|---|---|

| Astringin | Piceatannol | 1. 3'-Hydroxylation 2. 3-O-Glycosylation | Major researchgate.net |

| Isorhapontin | Isorhapontigenin | 1. 3'-Hydroxylation 2. 3'-O-Methylation 3. 3-O-Glycosylation | Major researchgate.net |

| Piceid | Resveratrol | 1. 3-O-Glycosylation | Minor researchgate.net |

Enzymatic and Microbial Transformations of Astringin in Non-Human Biological Systems (e.g., Fungal Degradation, Isomerization)

Once formed, astringin is not metabolically inert and can be transformed by various biological and physical processes. In nature, this is particularly evident in the interactions between spruce trees and symbiotic or pathogenic fungi.

Fungal Degradation: The bark-beetle-associated fungus, Endoconidiophora polonica (formerly Ceratocystis polonica), is capable of metabolizing astringin, a key defense compound in Norway spruce. nih.govnih.gov This fungus utilizes astringin as a carbon source, breaking it down into several different products. nih.gov This biotransformation is a detoxification mechanism that allows the fungus to colonize the host tree. In vitro feeding experiments have identified several metabolites. nih.gov These include the deglycosylated aglycone piceatannol, ring-opened lactones, and various dimeric products where astringin molecules are linked together or to piceatannol molecules. nih.gov This degradation process can lead to a net loss of astringin in fungus-infected bark tissue, despite the tree actively synthesizing the compound in response to the infection. nih.gov

| Metabolite Class | Specific Compound(s) | Transformation Type | Reference |

|---|---|---|---|

| Aglycone | Piceatannol | Deglycosylation | nih.gov |

| Ring-Opened Products | Lactone 1 | Ring Cleavage | nih.gov |

| Lactone 4 | nih.gov | ||

| Dimeric Products | Astringin Dimers (diglycosides) | Dimerization | nih.gov |

| Astringin-Piceatannol Dimers (monoglucosides) | nih.gov | ||

| Piceatannol Dimers (aglycones) | nih.gov |

Isomerization: Naturally occurring stilbenes are typically found in the trans configuration due to its greater thermodynamic stability. nih.gov However, trans-astringin can be converted to this compound. This transformation is not typically enzymatic but is a photochemical isomerization induced by exposure to ultraviolet (UV) or fluorescent light. researchgate.netresearchgate.netnih.gov Studies have shown that when solutions of trans-astringin are exposed to light, a rapid conversion to the cis-isomer occurs. researchgate.netmdpi.com This isomerization can have biological implications, as the different stereoisomers can exhibit different biological activities. kemdikbud.go.id Extended UV irradiation can lead to further reactions, such as intramolecular cyclization, to form phenanthrene-like structures. nih.govnih.gov

Advanced Methodologies for Isolation and Purification of Cis Astringin

Optimized Solvent Extraction Techniques from Plant Biomass

The initial and critical step in obtaining cis-astringin is its efficient extraction from plant biomass, such as the bark of spruce (Picea species) or grape canes. nih.govmdpi.com The choice of solvent and extraction conditions is paramount for maximizing the yield of stilbenes while minimizing the co-extraction of interfering compounds.

Research has demonstrated that alcohols, particularly methanol (B129727) and ethanol (B145695), are among the most effective solvents for extracting stilbenes from plant materials. nih.govnih.gov Studies comparing various solvents have shown that aqueous mixtures of these alcohols often provide superior results to their absolute forms. For instance, ethanol/water and acetone (B3395972)/water mixtures have shown high recovery rates for stilbenes. researchgate.netmdpi.com The optimal concentration can vary, with 60% to 80% ethanol in water being particularly effective. mdpi.com The use of aqueous organic solvents is a standard procedure for the analysis of plant stilbenes. mdpi.com

Temperature is another critical parameter influencing extraction efficiency. Elevated temperatures generally enhance the extraction process; for example, extraction at 60 °C has been shown to yield significantly higher levels of stilbenes compared to extractions at 20 °C or 40 °C. nih.gov However, temperatures must be carefully controlled to avoid the degradation of thermosensitive compounds. dergipark.org.tr

Modern extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction. dergipark.org.tr Advanced methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction yields and reduce processing times. nih.gov UAE, for instance, utilizes acoustic cavitation to disrupt cell walls, improving solvent penetration and mass transfer. mdpi.com These green technologies are also favored for their reduced use of organic solvents.

The table below summarizes the findings from various studies on solvent extraction of stilbenes, providing a comparative overview of different methodologies.

Table 1: Comparison of Solvent Extraction Techniques for Stilbenes

| Plant Source | Extraction Method | Solvent System | Key Findings |

|---|---|---|---|

| Grapevine Cords | Classical Solvent Extraction | Methanol (MeOH), Ethanol (C₂H₅OH) | Alcohols with a hydroxyl group are the best classical solvents for stilbene (B7821643) extraction. nih.gov |

| Grapevine Compounds | Solvent Extraction | Ethanol, Methanol, Acetone | Ethanol and methanol are effective, while other stilbenes are better extracted with acetone. nih.gov |

| Grape Canes | Various Methods | Methanol, Acetone | Methanol and acetone were compared; multiple extraction steps significantly improve yield. nih.gov |

| Grape Canes | Ultrasound-Assisted Extraction (UAE) | Ethanol/water, Acetone/water | 60% ethanol in water was the best solvent at 65°C for total stilbenes. mdpi.com |

Preparative Chromatography Approaches for Isomer Separation and Purity Enhancement

Following extraction, the separation of this compound from its trans-isomer and other co-extracted compounds is a significant challenge. Preparative chromatography is the cornerstone technique for achieving high purity. chromatographyonline.comsorbtech.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of stilbenes. nih.govnih.gov Reverse-phase HPLC, utilizing C18 or C30 columns, is the method of choice for separating carotenoid and stilbene isomers. nih.gov The selection of the stationary phase and the mobile phase gradient is critical for resolving the closely related cis and trans isomers. mdpi.comoup.com For instance, a mobile phase gradient of water and methanol can be used to separate stilbene glucosides like astringin (B1665303). mdpi.com Detection is typically carried out using UV detectors, with cis and trans isomers exhibiting different absorption maxima, often around 286 nm and 306 nm, respectively. mdpi.comoup.com

High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative to traditional liquid-solid chromatography. As a liquid-liquid partition chromatography technique, it eliminates irreversible adsorption onto a solid support, leading to higher recovery rates. A two-phase solvent system, such as chloroform-methanol-n-butyl alcohol-water, has been successfully employed to separate various stilbenes from crude extracts.

The stability of stilbenes during the purification process is a critical consideration. Trans-isomers can undergo photoisomerization to the cis-form when exposed to UV or fluorescent light. mdpi.comresearchgate.net Therefore, performing isolation procedures under low-light conditions and at reduced temperatures can help preserve the integrity of the target compound. chromatographyonline.com All isolated stilbenes have been shown to be stable for at least two weeks in darkness at -20 °C. mdpi.com

The table below presents data on chromatographic methods used for the separation of stilbene isomers.

Table 2: Chromatographic Methods for Stilbene Isomer Separation

| Chromatographic Technique | Column/Stationary Phase | Mobile Phase/Solvent System | Application |

|---|---|---|---|

| Preparative HPLC | Xbridge-C18 | Water and Methanol gradient | Fractionation of stilbenes derived from UV-exposed astringin. mdpi.com |

| HPLC-DAD | - | Acetic acid 2% and Acetonitrile gradient | Determination of trans- and cis-resveratrol. oup.com |

Application of Plant Cell Suspension Cultures for Controlled Production and Isolation of this compound

Plant cell suspension cultures represent a promising and highly controlled platform for the production of secondary metabolites, including stilbenes. regulations.govnih.gov This biotechnological approach offers several advantages over extraction from whole plants, such as independence from geographical and seasonal variations, and the potential for process optimization to enhance yields. iupac.org The in vitro production of stilbenes, including astringin, is primarily associated with cell suspension cultures. mdpi.com

The biosynthesis of stilbenes in plant cell cultures can be significantly enhanced through the use of elicitors, which are molecules that trigger defense responses in plants. Methyl jasmonate (MeJA) has been widely shown to be an effective elicitor, stimulating stilbene synthase gene expression and subsequent stilbene production in grapevine cell cultures. kribb.re.krmdpi.com

The controlled environment of a bioreactor allows for the scaling up of production. mdpi.com Studies have reported stilbene production in bioreactors ranging from 2 to 20 liters. mdpi.com Elicitation of grapevine cells with MeJA and stevioside (B1681144) in a 3-L bioreactor has been shown to be effective for producing resveratrol (B1683913) and viniferins. kribb.re.krresearchgate.net

The table below highlights key findings from research on the production of stilbenes in plant cell cultures.

Table 3: Elicitation Strategies for Stilbene Production in Plant Cell Cultures

| Plant System | Elicitor(s) | Key Outcome |

|---|---|---|

| Grapevine (Vitis labruscana) cell cultures | Methyl jasmonate (MeJA) and Stevioside | High production of δ-viniferin (892.2 mg/L) in the culture medium. kribb.re.kr |

| Grapevine (Vitis labruscana) cell cultures | MeJA and Methyl-β-cyclodextrin (MeβCD) | High production of trans-resveratrol (371.9 mg/L) in the culture medium. kribb.re.kr |

| Grapevine (Vitis vinifera cv Pinot Noir) hairy root cultures | MeJA and Methyl-β-cyclodextrins (MCDs) | Stilbene levels reached 1034 µg/g fresh weight in roots and 165 mg/L in the medium. mdpi.com |

Strategies for High-Yield Recovery and Enrichment of this compound from Complex Matrices

The final stage in obtaining pure this compound involves its recovery and enrichment from the complex mixtures generated during extraction or cell culture. This process often requires a multi-step approach to remove impurities and concentrate the target compound.

For extracts from plant biomass, an initial partitioning step may be employed to separate compounds based on their polarity. Following this, preparative chromatography, as discussed in section 4.2, is crucial for isolating this compound. To maximize recovery, it is important to optimize loading conditions in preparative chromatography. This involves finding the right balance between the concentration of the crude sample and the injection volume to achieve efficient separation without overloading the column. rssl.com

In the context of plant cell suspension cultures where stilbenes are excreted into the medium, the recovery process begins with separating the cells from the culture broth. Subsequent steps may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the stilbenes from the aqueous medium before further chromatographic purification.

Freeze-drying (lyophilization) is a gentle method for removing aqueous solvents from the purified fractions, which is particularly important for temperature-sensitive compounds like this compound. rssl.com This technique avoids the thermal degradation that can occur with other solvent removal methods.

Throughout the recovery and enrichment process, careful monitoring of fractions using analytical techniques like HPLC is essential to track the target compound and assess purity at each stage. The ultimate goal is to achieve a high-purity isolate suitable for structural elucidation and further scientific investigation.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Acetonitrile |

| Astringin |

| This compound |

| trans-Astringin |

| Cyclodextrins |

| δ-viniferin |

| Ethanol |

| Ethyl Acetate |

| Hexane |

| Isorhapontigenin (B148646) |

| Isorhapontin (B1234551) |

| Methanol |

| Methyl-β-cyclodextrin |

| Methyl jasmonate |

| Piceatannol (B1677779) |

| Piceid |

| Resveratrol |

| cis-Resveratrol |

| trans-Resveratrol |

| Stevioside |

Sophisticated Analytical and Spectroscopic Characterization of Cis Astringin

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) for Identification and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) is a cornerstone technique for the definitive identification and quantification of cis-Astringin in complex matrices. This method combines the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry.

In studies analyzing stilbenes from sources like Norway spruce, HPLC coupled with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) has been effectively utilized. For instance, in negative ion mode ESI-MS, this compound, like its trans-isomer, exhibits a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) that confirms its molecular weight. nih.gov High-resolution ESI-time-of-flight (TOF)-MS provides precise mass measurements, crucial for confirming the elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are employed to further confirm the identity of this compound. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. A major fragment ion observed for astringin (B1665303) corresponds to the loss of the glucose moiety (162 Da). doi.org For example, an enhanced product ion spectrum of this compound shows a precursor ion at m/z 405.4 and a prominent product ion at m/z 243.1, corresponding to the aglycone, piceatannol (B1677779). doi.org This fragmentation is a key diagnostic feature for identifying astringin and its isomers.

The quantitative analysis of this compound is also achieved using LC-MS/MS, often by creating calibration curves with a purified standard. oup.com This allows for the accurate determination of its concentration in various samples, such as wine or plant extracts. acs.org

Table 1: HR-LC-MS/MS Data for this compound

| Parameter | Observed Value | Reference |

| Molecular Formula | C₂₀H₂₂O₉ | nih.gov |

| Molecular Weight | 406.4 g/mol | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 405.4 | doi.org |

| Major Product Ion (m/z) | 243.1 ([M-H-glucose]⁻) | doi.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide detailed information about the connectivity of atoms and their spatial arrangement.

The key feature distinguishing the cis- and trans-isomers of stilbenes in ¹H NMR is the coupling constant (J) of the vinylic protons. The cis-isomer exhibits a smaller coupling constant compared to the large J-value (typically 12-16 Hz) observed for the trans-isomer. mdpi.com The proton signals for this compound appear in specific regions of the spectrum, with the aromatic and vinylic protons resonating in distinct areas. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton and the position of substituents like the hydroxyl and glucosyl groups. mdpi.com The chemical shifts are sensitive to the electronic environment of each carbon, and specific shifts can be assigned to the aromatic rings, the vinyl carbons, and the glucose moiety. libretexts.org

Table 2: General ¹H and ¹³C NMR Characteristics for Stilbene (B7821643) Isomers

| Isomer | ¹H NMR Vinylic Protons | ¹³C NMR |

| trans | Two doublets with a large coupling constant (J ≈ 12-16 Hz) | Distinct chemical shifts for the 12 aromatic and 2 vinylic carbons. |

| cis | Two doublets with a smaller coupling constant | Chemical shifts differ from the trans-isomer due to steric effects. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Detection Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores, the part of a molecule responsible for absorbing light. wikipedia.org For stilbenes like this compound, the conjugated π-system of the stilbene backbone acts as a strong chromophore, resulting in characteristic UV absorption spectra. nih.govwikipedia.org

The UV spectrum of this compound is distinct from its trans-isomer. Generally, cis-stilbenes exhibit absorption maxima at different wavelengths and with different intensities compared to their trans counterparts. For many stilbenoids, the cis-isomer shows a principal absorption maximum around 280 nm, with a smaller peak or shoulder around 220 nm. nih.gov This is in contrast to the trans-isomer, which typically displays a single, more intense absorption maximum at a longer wavelength (around 306-324 nm). plantarchives.orgfmach.it

This difference in the UV profile is routinely used in High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to tentatively identify and distinguish between the cis and trans isomers in a mixture. nih.govoup.com The characteristic UV spectrum of the cis chromophore serves as a key piece of evidence during the identification process following photoisomerization studies. nih.gov

Table 3: Characteristic UV Absorption Maxima for Stilbene Isomers

| Isomer | Typical UV Absorption Maxima (λmax) | Reference |

| trans-Astringin | ~306-324 nm | plantarchives.orgfmach.it |

| This compound | ~280 nm and ~220 nm | nih.gov |

Chiral Chromatography for Resolution and Characterization of Stereoisomers

The separation of stereoisomers, including the cis and trans geometric isomers of astringin, is effectively achieved using chromatographic techniques. While not strictly chiral chromatography (which separates enantiomers), methods like reversed-phase High-Performance Liquid Chromatography (HPLC) are highly effective for resolving cis and trans isomers. nih.govresearchgate.net

The separation is based on the different physical properties and shapes of the two isomers. The trans-isomer has a more linear and planar structure, leading to stronger interactions with the stationary phase (e.g., a C18 column) and thus a longer retention time in many reversed-phase systems. Conversely, the less stable and more sterically hindered cis-isomer is typically eluted earlier. nih.gov However, in some reported separations of stilbenes, the cis-isomer has been observed to have a longer retention time. nih.gov

The choice of mobile phase, stationary phase, and temperature can be optimized to achieve baseline separation of the two isomers, allowing for their individual collection and characterization. researchgate.net Techniques such as preparative HPLC can be used to isolate pure this compound from a mixture, which is essential for detailed spectroscopic analysis and bioactivity studies. nih.govresearchgate.net

Photostability and Photoisomerization Studies of this compound and its trans-Isomer

Stilbenes are known to be photosensitive, and their stability under light is a critical aspect of their chemistry. nih.govnih.gov Both cis- and trans-Astringin are susceptible to light-induced transformations.

Exposure to light, particularly ultraviolet (UV) radiation but also fluorescent light, can induce the isomerization of trans-Astringin to this compound. nih.govresearchgate.net This trans-to-cis isomerization is a reversible photochemical reaction, although the equilibrium often favors the more thermodynamically stable trans-isomer in the dark. nih.gov The rate of this conversion is dependent on the wavelength and intensity of the light source, with UV light generally causing much faster isomerization than fluorescent light. nih.govx-mol.net

Studies have shown that upon exposure of a solution of trans-Astringin to fluorescent light, the concentration of the trans-isomer decreases while a new peak corresponding to the cis-isomer appears in HPLC chromatograms. nih.govresearchgate.net trans-Astringin, along with other stilbenes like trans-piceid and trans-resveratrol, has been shown to have high instability under fluorescent light. nih.gov The conversion rate is often faster initially and then slows as a photostationary state is approached. researchgate.net

Prolonged or high-intensity UV irradiation of astringin solutions leads to further reactions beyond simple isomerization. nih.govresearchgate.net A significant photodegradation pathway for stilbenes is an intramolecular cyclization followed by dehydrogenation (loss of two hydrogen atoms). nih.govresearchgate.net

In the case of astringin, this process results in the formation of a phenanthrene (B1679779) derivative. nih.govmdpi.com This new compound has a different UV spectrum, with a maximum absorption at approximately 260 nm, and a molecular mass that is two units less than astringin (e.g., a molecular weight of 404 Da for the phenanthrene derivative of astringin). nih.gov The structure of this photodegradation product, identified as 7-O-β-D-glucosyl-2,3,5-trihydroxyphenanthrene, has been confirmed through HR-MS and NMR spectroscopy. nih.govmdpi.com This photochemical transformation represents a significant degradation pathway for both cis- and trans-Astringin under UV exposure. nih.govresearchgate.net

Mechanistic Investigations of Cis Astringin S Biological Activities in Preclinical Models

Molecular and Cellular Mechanisms of Action

The biological activities of cis-Astringin, a stilbenoid found in various plants, are a subject of growing scientific interest. Understanding its mechanisms of action at the molecular and cellular levels is crucial for elucidating its potential therapeutic applications. Preclinical studies using in vitro models have begun to unravel the intricate ways in which this compound interacts with biological systems.

This compound exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals and modulate the activity of enzymes involved in oxidative stress. The structure of stilbenoids, including astringin (B1665303), allows them to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thus interrupting the damaging chain reactions of lipid peroxidation. nih.gov Lipid peroxidation is a process where oxidants attack polyunsaturated fatty acids, leading to cellular damage. nih.gov

The antioxidant capacity of stilbenoids is influenced by their isomeric form. While the trans-isomers of stilbenoids are often considered more biologically active, the cis-isomers also demonstrate significant radical scavenging capabilities. plantarchives.orgresearchgate.net For instance, studies have shown that the antiradical activity of trans-isomeric forms of stilbenoids exceeds that of their cis-isomeric counterparts. plantarchives.org This difference in activity is often attributed to the higher thermodynamical stability of the trans-isomer. chiro.org

In vitro assays have been instrumental in quantifying the antioxidant effects of these compounds. One common method involves measuring the inhibition of lipid peroxidation. nih.gov For example, the antioxidant activity of stilbenoids has been evaluated by their ability to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in blood serum. plantarchives.org The presence of a catechol structure in the B ring of astringin significantly enhances its scavenging effect and antioxidative properties compared to resveratrol (B1683913). nih.gov

Stilbenoids, as a class of compounds, are known to interact with a multitude of cellular signaling pathways, thereby influencing various cellular processes. isnff-jfb.com These interactions are fundamental to their observed biological effects. While research specifically on this compound is emerging, the general mechanisms of stilbenoids provide a framework for understanding its potential actions.

One of the key pathways modulated by stilbenoids is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. isnff-jfb.com Activation of Nrf2 leads to the upregulation of antioxidant response elements (ARE), which in turn drives the expression of a battery of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidases. isnff-jfb.com This mechanism contributes significantly to the cellular defense against oxidative stress.

Furthermore, stilbenoids have been shown to influence inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. isnff-jfb.com By inhibiting these pathways, stilbenoids can suppress the production of pro-inflammatory mediators. The mitogen-activated protein kinase (MAPK) signaling pathway is another target, with stilbenoids like resveratrol shown to affect the phosphorylation of kinases such as p38, leading to downstream effects on apoptosis-related proteins like Bcl-2 and Bad. frontiersin.org

The interaction of this compound with cellular signaling pathways ultimately translates into changes in gene and protein expression profiles. In vitro assays are critical tools for dissecting these effects. thermofisher.com Reporter gene assays, for example, allow researchers to study the regulation of gene expression by specific DNA sequences in response to compounds like this compound. thermofisher.combmglabtech.com

These assays typically involve linking a promoter region of a gene of interest to a reporter gene that produces a readily detectable signal. thermofisher.com By exposing cells containing these constructs to this compound, it is possible to quantify changes in the expression of the target gene. This approach can reveal whether this compound activates or represses specific genes involved in processes like apoptosis, cell cycle regulation, or inflammation. frontiersin.org

Western blotting is another essential technique used to analyze changes at the protein level. e-nps.or.kr This method allows for the detection and quantification of specific proteins, providing insights into how this compound affects the cellular proteome. For instance, studies on related compounds have shown alterations in the expression of key regulatory proteins such as caspases and poly-ADP ribose polymerase (PARP), which are critical for apoptosis. e-nps.or.kr It is important to note that findings from in vitro gene regulation studies may not always directly translate to in vivo conditions due to the complexity of biological systems. nih.gov

Interactions with Cellular Signaling Pathways in Model Systems (General Stilbenoid Mechanisms)

Antimicrobial and Antifungal Activity in Plant Pathogen Models

Stilbenoids, including astringin, are classified as phytoalexins, which are antimicrobial compounds produced by plants in response to stresses like infection or UV radiation. chiro.org This inherent biological role suggests their potential as antimicrobial and antifungal agents.

In vitro studies have demonstrated the efficacy of various plant extracts containing stilbenoids against a range of plant pathogenic fungi. researchgate.netresearchgate.net The mechanisms underlying this activity are multifaceted and can include the disruption of pathogen membranes, inactivation of essential enzymes, and interference with cell wall synthesis. researchgate.net For example, tannins, which are also polyphenolic compounds, are known to chelate iron, a crucial element for bacterial metabolism, and inhibit bacterial cell wall synthesis. nih.gov

The antifungal activity of plant extracts is often evaluated using mycelial growth inhibition tests and spore germination assays. researchgate.net For instance, extracts from various plants have been shown to inhibit the growth of fungi such as Botrytis cinerea, Alternaria solani, and Fusarium oxysporum. researchgate.net While specific data on this compound's activity against a broad spectrum of plant pathogens is still being compiled, the known antifungal properties of stilbenoid-rich extracts provide a strong basis for its potential in this area. researchgate.net Some studies have explored the use of plant extracts to manage fungal diseases in crops, demonstrating their potential as natural alternatives to synthetic fungicides. frontiersin.org

| Plant Pathogen | Type | Inhibitory Effect of Plant Extracts Containing Stilbenoids |

| Botrytis cinerea | Fungus | Inhibition of mycelial growth and spore germination. researchgate.net |

| Alternaria solani | Fungus | Inhibition of mycelial growth and spore germination. researchgate.net |

| Fusarium oxysporum | Fungus | Inhibition of mycelial growth. researchgate.net |

| Rhizoctonia solani | Fungus | Inhibition of mycelial growth. researchgate.net |

| Sphaerotheca cucurbitae | Fungus | Inhibition of mycelial growth. researchgate.net |

| Various Bacteria | Bacteria | Inhibition of growth through mechanisms like enzyme inactivation and cell wall disruption. researchgate.netnih.gov |

Comparative Mechanistic Studies of cis- vs. trans-Astringin Activities

The isomeric configuration of stilbenoids plays a crucial role in their biological activity. Comparative studies of cis- and trans-isomers of astringin and other stilbenoids are essential for understanding their structure-activity relationships. nih.gov

Generally, trans-isomers are found to be more abundant in nature and often exhibit greater biological activity than their cis-counterparts. chiro.org This has been observed in various assays, including those measuring antioxidant and anti-inflammatory effects. For example, in cyclooxygenase (COX) enzyme assays, trans-resveratrol showed significantly higher inhibitory activity against COX-1 and COX-2 compared to cis-resveratrol. scispace.com Similarly, the antiradical activity of trans-stilbenoids has been reported to be higher than that of cis-isomers. plantarchives.org

The difference in activity is often attributed to the distinct three-dimensional structures of the isomers, which affects their ability to interact with biological targets like enzymes and receptors. researchgate.net The planar structure of trans-stilbenes is thought to facilitate better binding to some biological molecules. However, it is important to note that cis-isomers are not devoid of activity and, in some cases, may have unique biological effects. The photo-isomerization of trans-stilbenes to cis-stilbenes upon exposure to light is also a factor to consider in biological systems. um.es

| Assay | trans-Astringin/Stilbenoid Activity | This compound/Stilbenoid Activity | Reference |

| Cyclooxygenase-1 (COX-1) Inhibition | More active | Less active | scispace.com |

| Cyclooxygenase-2 (COX-2) Inhibition | More active | Less active | scispace.com |

| Antiradical Activity | Higher | Lower | plantarchives.org |

| Inhibition of preneoplastic lesions | Active | Less active | scispace.com |

In vitro Cell-Based Assays for Activity Profiling

In vitro cell-based assays are fundamental for profiling the biological activities of compounds like this compound, particularly for evaluating their potential cytotoxic and apoptotic effects in non-human cell lines. e-nps.or.kr These assays provide a controlled environment to study cellular responses to a specific compound.

Cytotoxicity assays, such as the MTT assay or the sulforhodamine B (SRB) assay, are used to determine the concentration at which a compound reduces cell viability. e-nps.or.krmdpi.com These assays measure metabolic activity or total protein content as an indicator of the number of living cells. For example, studies comparing cis- and trans-resveratrol have used these methods to demonstrate dose-dependent cytotoxicity in various human cancer cell lines. mdpi.com

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Assays to detect apoptosis often involve measuring the activity of caspases, a family of proteases that execute the apoptotic program. bmglabtech.com Other methods include flow cytometry to analyze the cell cycle and identify a sub-G1 peak indicative of apoptotic cells, and staining with annexin (B1180172) V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis. mdpi.comnih.gov Stable cell lines expressing fluorescently tagged proteins, such as lamin B1, can also be used to visualize the morphological changes associated with apoptosis. asone-int.com

| Assay Type | Principle | Information Gained |

| MTT Assay | Measures metabolic activity via reduction of a tetrazolium salt. e-nps.or.kr | Cell viability and cytotoxicity. e-nps.or.kr |

| SRB Assay | Stains total cellular protein. mdpi.com | Cell viability and cytotoxicity. mdpi.com |

| Caspase Activity Assay | Detects the activity of caspase proteases. bmglabtech.com | Induction of apoptosis. bmglabtech.com |

| Flow Cytometry (Propidium Iodide Staining) | Quantifies DNA content to analyze cell cycle phases. mdpi.com | Apoptosis (sub-G1 peak), cell cycle arrest. mdpi.com |

| Annexin V Staining | Detects phosphatidylserine on the outer cell membrane. nih.gov | Early-stage apoptosis. nih.gov |

| Fluorescent Protein Reporter Lines | Visualizes morphological changes in cellular structures (e.g., nuclear lamina). asone-int.com | Real-time monitoring of apoptosis. asone-int.com |

Preclinical in vivo Studies in Non-Human Organisms (Focus on Mechanistic Insights, e.g., Plant Defense Responses, Basic Biological Function in Animal Models)

This compound, a stilbenoid found in various plant species, plays a role in the intricate systems of plant defense and demonstrates potential biological functions in animal models. researchgate.netnih.gov Stilbenes are secondary metabolites produced by plants, often in response to stress, infection, or UV light. mdpi.commdpi.com As a member of this class, this compound's functions are primarily understood through its role in plant protection and by analogy with more extensively studied stilbenoids like resveratrol. researchgate.netmdpi.com

Plant Defense Responses

In plants, stilbenes are crucial components of the chemical defense arsenal (B13267) against a variety of environmental threats, including fungal pathogens and insect pests. researchgate.net The biosynthesis of these phenolic compounds is a well-documented defense mechanism. utrgv.edu this compound, specifically, has been identified in the needles and bark of spruce species such as Picea jezoensis and Picea abies, as well as in grapevines (Vitis vinifera). researchgate.netnih.gov The presence of this compound in these plants is associated with their inherent defense systems. researchgate.net

Research on the wood knots of Pinus pinaster, which contain a variety of stilbenes, has demonstrated significant antifungal activity against grapevine pathogens. researchgate.net This suggests a direct role for these compounds in protecting the plant from fungal infections in vivo. While these studies often analyze an extract containing multiple stilbenoids, the presence of this compound in related species points to its likely contribution to these defensive properties. researchgate.net The accumulation of such compounds in plant tissues serves to either directly inhibit pathogen growth or strengthen cell walls to prevent penetration. nih.gov

Interactive Table 1: Presence and Defensive Role of this compound in Plants

| Plant Species | Tissue | Implied Biological Role | Mechanistic Insight | Reference(s) |

| Picea jezoensis (Jezo spruce) | Needles, Bark | Plant Defense | Constituent of stilbene-based chemical defense against pathogens. researchgate.net | researchgate.netnih.gov |

| Picea abies (Norway spruce) | Not specified | Plant Defense | Reported presence suggests a role in the plant's protective mechanisms. nih.gov | nih.gov |

| Larix species (Larch) | Not specified | Plant Defense | Presence noted alongside other stilbenes involved in defense. researchgate.net | researchgate.net |

| Vitis vinifera (Grapevine) | Not specified | Plant Defense | Source of various stilbenes acting as phytoalexins against pathogens. nih.gov | nih.gov |

Basic Biological Function in Animal Models

Mechanistic studies of this compound in animal models are less common compared to its trans-isomer or resveratrol. However, research on astringin (without specifying the isomer) and other stilbenoids provides insights into potential biological activities. One of the key activities identified for astringin in preclinical models is its anti-angiogenic effect. innovareacademics.in Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease.

Investigations have shown that astringin can inhibit the phosphorylation of phospholipase C gamma 1 (PLCγ1) induced by Vascular Endothelial Growth Factor (VEGF). innovareacademics.in This inhibition disrupts the signaling cascade that leads to vessel formation, highlighting a specific molecular target. innovareacademics.in Furthermore, related stilbenoids like pallidol (B3078306) have been found to inhibit the VEGF receptor-2 (VEGFR-2) activation directly. innovareacademics.in Some stilbenes, such as ε-viniferin and pallidol, were also observed to induce the activation of nitric oxide synthase (NOS), an enzyme with complex roles in vascular function. innovareacademics.in While these findings are not all specific to this compound, they map out plausible mechanistic pathways for stilbenoids in animal systems.

Interactive Table 2: Mechanistic Insights of Astringin and Related Stilbenoids in Preclinical Models

| Compound | Model System | Biological Activity | Mechanistic Insight | Reference(s) |

| Astringin | Not specified | Anti-angiogenesis | Inhibition of VEGF-induced PLCγ1 phosphorylation. innovareacademics.in | innovareacademics.in |

| Pallidol | Not specified | Anti-angiogenesis | Inhibition of VEGFR-2 activation; induction of NOS activation. innovareacademics.in | innovareacademics.in |

| ε-Viniferin | Not specified | Anti-angiogenesis | Induction of NOS activation. innovareacademics.in | innovareacademics.in |

| Resveratrol | Animal Models | Cardioprotection, Neuroprotection | Activation of Sirtuin 1 (SIRT1). semanticscholar.org | semanticscholar.org |

| Pterostilbene | in vivo | Anti-inflammatory | Suppression of NF-κB and AP-1 activity, inhibiting COX-2 and iNOS. semanticscholar.org | semanticscholar.org |

Synthetic Chemistry and Biotechnological Production of Cis Astringin

Chemoenzymatic Synthesis Approaches for Stereoselective Production of cis-Astringin

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key reaction steps within a multi-step chemical process, offering an efficient route to chiral molecules like this compound. This approach is particularly valuable for establishing the correct stereochemistry of the glycosidic bond and the cis-olefin configuration.

A primary strategy involves the enzymatic dihydroxylation of simple aromatic precursors. Genetically engineered microorganisms, such as E. coli strains that overexpress dioxygenase enzymes (e.g., toluene (B28343) dioxygenase, TDO), can convert monosubstituted benzenes into enantiopure cis-1,2-dihydrocatechols. iupac.orgrsc.org These chiral intermediates are versatile building blocks that can be subsequently elaborated through chemical reactions to form the stilbene (B7821643) skeleton with a defined stereochemistry. iupac.org This method provides a powerful way to introduce chirality early in the synthetic sequence, which is essential for producing a single enantiomer of the final product. rsc.org

Another key chemoenzymatic step is the glycosylation of the aglycone, piceatannol (B1677779). The final step in forming this compound is the attachment of a glucose molecule to the piceatannol backbone. Chemical glycosylation can often lead to a mixture of anomers (α and β) and regioisomers. However, glucosyltransferase enzymes can catalyze this reaction with high regio- and stereoselectivity, ensuring the formation of the desired β-D-glucoside linkage at a specific hydroxyl group. researchgate.net In vitro enzymatic glycosylation has been successfully used to produce various resveratrol (B1683913) glycosides, demonstrating the potential of this approach for generating specific derivatives. mdpi.com The combination of chemical synthesis to build the cis-piceatannol (B29379) core followed by enzymatic glycosylation represents a highly effective chemoenzymatic route to pure this compound. dntb.gov.uarsc.org

Table 1: Chemoenzymatic Synthesis Strategies

| Strategy | Enzyme Class | Precursor(s) | Key Transformation | Advantage |

|---|---|---|---|---|

| Chiral Precursor Generation | Dioxygenase | Substituted Benzenes | Aromatic Dihydroxylation | Creates enantiopure cis-dihydrodiol building blocks. iupac.orgrsc.org |

| Stereoselective Glycosylation | Glucosyltransferase | cis-Piceatannol, UDP-Glucose | Glycosidic Bond Formation | Ensures correct β-linkage at the desired hydroxyl position. researchgate.netmdpi.com |

| Biomimetic Reduction | Reductase | Synthetic Naphthols/Ketones | Asymmetric Reduction | Achieves specific stereochemistry in chiral intermediates. rsc.org |

Total Synthesis Strategies for cis-Oriented Stilbenoids and Astringin (B1665303) Analogs

The total chemical synthesis of cis-stilbenoids is challenging because the cis-isomer is often thermodynamically less stable than the trans-isomer and can isomerize under heat or light. kemdikbud.go.idwiley-vch.de Therefore, synthetic strategies must employ reactions that selectively produce the Z-alkene.

Classic olefination reactions are commonly adapted for this purpose. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction , are powerful methods for forming carbon-carbon double bonds. wiley-vch.de By carefully selecting the appropriate phosphorus ylide and reaction conditions, the formation of the cis-isomer can be favored. For instance, using unstabilized ylides in aprotic solvents typically yields the cis-alkene as the major product. Modified Wittig-Horner reactions have been developed specifically for synthesizing (Z)-stilbenes, including resveratrol derivatives. wiley-vch.de

Metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction , also provide a pathway to stilbenoid structures by coupling an aryl halide with an alkene. mdpi.com While often favoring the trans product, reaction conditions can be tuned to improve the yield of the cis-isomer. More recently, novel strategies have been developed to create cyclic compounds with a locked cis-orientation. One such method involves a Lewis acid-promoted intramolecular cyclization of 1,6-ketoesters to produce five-membered diketo compounds containing a cis-oriented vicinal diphenylethylene moiety. acs.orgchalmers.seresearchgate.net This approach provides a rigid scaffold that can be further derivatized, serving as a valuable building block for complex cis-stilbenoids and their analogs. acs.orgchalmers.se These advanced methods are crucial for accessing unique and structurally complex analogs, such as those related to the combretastatins, which also feature a critical cis-stilbene (B147466) core. sciforum.netmdpi.com

Table 2: Key Reactions in the Total Synthesis of cis-Stilbenoids

| Reaction | Description | Relevance to this compound Synthesis |

|---|---|---|

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wiley-vch.de | Can be optimized to stereoselectively favor the formation of the cis-alkene bridge. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, often providing better control and easier purification. wiley-vch.de | Offers a reliable method for constructing the cis-stilbene backbone of the piceatannol aglycone. |

| Mizoroki-Heck Reaction | A palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com | Can be used to form the stilbene core, though selectivity for the cis-isomer can be challenging. |

| Lewis Acid-Promoted Annulation | Intramolecular cyclization of oxotriphenylhexanoates to form a five-membered ring with a fixed cis-diphenylethylene structure. acs.orgchalmers.se | Creates a rigid precursor where the cis-geometry is pre-defined, facilitating the synthesis of complex analogs. |

Biotechnological Engineering of Microbial or Plant Cell Systems for Enhanced Production and Derivatization

Biotechnological production offers a sustainable and scalable alternative to chemical synthesis for obtaining this compound. This involves engineering the metabolic pathways of microorganisms or using plant cell cultures to synthesize the compound from simple precursors. kemdikbud.go.idmdpi.com

The biosynthesis of astringin begins with the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comresearchgate.net In engineered microbes like Escherichia coli or Saccharomyces cerevisiae (yeast), heterologous genes from plants are introduced to construct a synthetic pathway. frontiersin.org Key steps include:

Conversion of L-tyrosine to p-coumaric acid by tyrosine ammonia-lyase (TAL) .

Activation of p-coumaric acid to its CoA-thioester by 4-coumaroyl-CoA ligase (4CL) .

Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA by stilbene synthase (STS) to produce piceatannol (the aglycone of astringin).

Glycosylation of piceatannol by a uridine diphosphate-dependent glycosyltransferase (UGT) to yield astringin. researchgate.netmdpi.com

Metabolic engineering strategies focus on optimizing this pathway by increasing the supply of precursors (especially malonyl-CoA), redirecting carbon flux away from competing pathways, and screening for highly efficient enzymes. researchgate.netfrontiersin.org

Plant cell suspension cultures, particularly from grapevine (Vitis vinifera), are a natural source of stilbenoids and have been shown to produce both trans- and cis-isomers of astringin. kemdikbud.go.idmdpi.com The production in these cultures can be significantly enhanced through the application of elicitors—stress-inducing agents like methyl jasmonate or cyclodextrins—which trigger the plant's defense mechanisms and upregulate the biosynthesis of phytoalexins like astringin. mdpi.com This technology provides a platform for producing natural phytochemicals in controlled bioreactor environments, independent of climate and soil conditions. nih.gov

Table 3: Biotechnological Systems for Stilbenoid Production

| System | Host Organism/Cell Line | Engineering/Enhancement Strategy | Target Compound(s) |

|---|---|---|---|

| Microbial Cell Factory | Escherichia coli | Introduction of plant genes (TAL, 4CL, STS, UGT); optimization of precursor supply. mdpi.comfrontiersin.org | Resveratrol, Piceatannol, Piceid |

| Microbial Cell Factory | Saccharomyces cerevisiae | Pathway reconstruction; enhancement of malonyl-CoA and p-coumaric acid pools. frontiersin.org | Naringenin, Resveratrol |

| Plant Cell Culture | Vitis vinifera (Grape) | Use of elicitors (e.g., cyclodextrins, methyl jasmonate) to induce biosynthesis. mdpi.com | trans/cis-Astringin, trans/cis-Resveratrol, Viniferins |

Development of Chemical Precursors and Derivatization Strategies for Structural Modification

The availability of suitable chemical precursors is fundamental to both synthetic and biotechnological production routes. For total synthesis, the key precursors are substituted aromatic compounds that form the two rings of the stilbene backbone. wiley-vch.de For a Wittig-type approach, this would typically involve a substituted benzaldehyde (B42025) and a corresponding benzylphosphonium salt or phosphonate ester. For a Heck reaction, a substituted aryl halide and styrene (B11656) derivative would be required. mdpi.com In biotechnological routes, the primary precursors are simple carbon sources like glucose, which are converted by the host organism into the necessary building blocks L-tyrosine and malonyl-CoA. mdpi.comresearchgate.net

Derivatization of the astringin molecule is a key strategy for creating novel analogs with potentially modified properties. The multiple hydroxyl groups on both the stilbene core and the glucose moiety of astringin are primary sites for chemical modification. google.com

Common derivatization strategies include:

Acylation: Reaction with acid anhydrides (e.g., acetic anhydride, propionic anhydride) or acyl halides can convert hydroxyl groups to esters. acs.org This can alter the polarity and bioavailability of the molecule.

Methylation: O-methyltransferases can add methyl groups to specific hydroxyls, a process that occurs naturally to produce compounds like isorhapontigenin (B148646) from piceatannol. researchgate.net

Halogenation: The introduction of halogen atoms onto the aromatic rings can significantly alter electronic properties.

Oligomerization: Oxidative coupling of stilbene monomers can produce dimers and other oligomers, such as viniferins. kemdikbud.go.id

These structural modifications allow for the systematic exploration of structure-activity relationships and the development of new compounds based on the this compound scaffold.

Table 4: Mentioned Compound Names

| Compound Name | Class |

|---|---|

| This compound | Stilbenoid Glycoside |

| trans-Astringin | Stilbenoid Glycoside |

| Piceatannol | Stilbenoid Aglycone |

| Resveratrol | Stilbenoid Aglycone |

| Isorhapontigenin | Stilbenoid Aglycone |

| p-Coumaric acid | Phenylpropanoid |

| Malonyl-CoA | Thioester |

| L-Tyrosine | Amino Acid |

| Glucose | Monosaccharide |

| Combretastatin | Stilbenoid |

| Viniferins | Stilbenoid Oligomers |

Research Challenges and Future Perspectives in Cis Astringin Research

Elucidating Undefined Biosynthetic and Catabolic Pathways Specific to cis-Astringin

A significant gap in knowledge exists regarding the precise biosynthetic and catabolic pathways of this compound. While the general phenylpropanoid pathway is known to produce stilbenes, the specific enzymes and regulatory mechanisms leading to the synthesis of this compound are not fully elucidated. mdpi.comnih.gov The synthesis of stilbenes in plants involves the enzyme stilbene (B7821643) synthase (STS), which combines a CoA-ester of a cinnamic acid derivative with three malonyl-CoA molecules. mdpi.com However, the distribution of STS is limited in the plant kingdom, restricting the natural sources of these compounds. mdpi.com

Future research should focus on identifying and characterizing the specific synthases and isomerases responsible for the formation of the cis-isomer of Astringin (B1665303). The catabolic pathways, or how this compound is broken down in various organisms, also remain largely unknown. colab.wsresearchgate.net Understanding these degradation pathways is essential for determining its metabolic fate and stability in biological systems. colab.wsresearchgate.net Retrobiosynthetic NMR analysis and chemoproteomics are powerful tools that could be employed to unravel these complex pathways. frontiersin.orgcore.ac.uk

Discovery of Novel Biological Activities and Molecular Targets through Rigorous Mechanistic Studies

Current research has highlighted the antioxidant and potential anticancer properties of this compound. researchgate.netnih.gov Computational studies have suggested its potential as an inhibitor of β-catenin and the SARS-CoV-2 main protease. researchgate.netsciencepublishinggroup.com However, the full spectrum of its biological activities is likely broader.

Future investigations should aim to uncover novel bioactivities and the underlying molecular mechanisms. This can be achieved through high-throughput screening and targeted mechanistic studies. For instance, its effects on inflammatory pathways, neuroprotection, and metabolic disorders warrant exploration. Identifying specific molecular targets is crucial for understanding how this compound exerts its effects and for the development of targeted therapeutic strategies.

Table 1: Potential Molecular Targets of this compound

| Target | Potential Effect | Reference |

| β-catenin | Inhibition of the Wnt/β-catenin signaling pathway, potentially treating cancer. | researchgate.net |

| SARS-CoV-2 Main Protease | Inhibition of viral replication. | sciencepublishinggroup.com |

| Androgen Receptor | Potential inhibition, with implications for prostate cancer treatment. | nih.govresearchgate.net |

Development of Advanced Analytical Methodologies for Trace-Level Detection and Quantification in Complex Biological and Environmental Matrices

Accurately detecting and quantifying this compound, especially at low concentrations within complex mixtures like biological tissues and environmental samples, presents a significant analytical challenge. nih.govmdpi.com The presence of isomers and other related stilbenoids can interfere with analysis. researchgate.netembrapa.br

The development of more sensitive and selective analytical methods is a key area for future research. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have shown promise for the quantification of stilbenes in complex matrices like wine. researchgate.netmdpi.com Further advancements could include the use of novel stationary phases in chromatography for better separation of isomers and the application of high-resolution mass spectrometry for unambiguous identification. embrapa.brnih.gov Developing methods with lower limits of detection (LOD) and quantification (LOQ) will be essential for detailed pharmacokinetic and environmental studies. mdpi.comresearchgate.net

Table 2: Analytical Methods for Stilbene Detection

| Technique | Application | Advantages | Reference |

| HPLC-DAD | Quantification of stilbenes in wine. | Robust and widely available. | embrapa.br |

| LC-MS/MS | Identification and quantification of stilbenes in complex matrices. | High sensitivity and selectivity. | researchgate.net |

| HPLC-ED | Detection of phenolic compounds. | Good sensitivity for electrochemically active compounds. | mdpi.com |

Strategies to Enhance Chemical Stability and Bioavailability for Robust Preclinical Research Applications

Stilbenes, including this compound, are known for their chemical instability, particularly their sensitivity to light and heat, which can cause isomerization from the more stable trans- form to the cis- form and subsequent degradation. mdpi.commdpi.comresearchgate.netnih.gov This instability poses a significant challenge for its use in preclinical research and potential therapeutic applications. nih.gov Furthermore, like many polyphenolic compounds, this compound is predicted to have low bioavailability, which can limit its in vivo efficacy. sciencepublishinggroup.comnih.gov

Future research must focus on strategies to enhance the chemical stability and bioavailability of this compound. This could involve the development of novel formulations, such as encapsulation in nanoparticles or liposomes, to protect the compound from degradation and improve its absorption. Chemical modification to create more stable and bioavailable derivatives is another promising avenue. nih.gov For instance, glycosylation and methylation have been shown to alter the properties of stilbenoids. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding of this compound's Roles

By combining these omics technologies, researchers can build a more complete picture of how this compound influences cellular processes and physiological functions. This holistic approach will be invaluable for identifying biomarkers of its activity and for understanding its complex interactions within a biological system.

Further Exploration of Structure-Activity Relationships for Rational Design of Bioactive Stilbenoid Analogs

The relationship between the chemical structure of this compound and its biological activity is a critical area for investigation. Understanding which structural features are essential for its effects allows for the rational design of new, more potent, and selective stilbenoid analogs. nih.gov Studies have shown that the degree of polymerization and the stereochemistry of stilbenes can significantly impact their antitumor activity. nih.gov

Future research should systematically explore the structure-activity relationships of this compound and its derivatives. nih.gov This can be achieved through the synthesis and biological evaluation of a library of related compounds with modifications to the hydroxyl groups, the glycosidic moiety, and the stilbene backbone. nih.gov Computational modeling can also be employed to predict the activity of new analogs and guide their design. nih.gov This approach could lead to the development of novel stilbenoid-based compounds with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying cis-Astringin in plant extracts, and how can reproducibility be ensured?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. To ensure reproducibility, researchers should:

- Calibrate instruments using certified reference standards.

- Include internal controls (e.g., procyanidin B3 or rutin) to account for matrix effects.

- Document extraction protocols in detail, including solvent ratios, temperature, and time (e.g., 70% methanol at 50°C for 2 hours) .

- Validate methods using parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates .

Q. How can researchers distinguish this compound from its structural isomers in complex plant matrices?

- Methodological Answer :

- Use tandem MS (MS/MS) to analyze fragmentation patterns unique to this compound, such as m/z transitions specific to its cis-configuration.

- Compare retention times and spectral data with authenticated standards.

- Apply nuclear magnetic resonance (NMR) spectroscopy for unambiguous structural elucidation, focusing on coupling constants (e.g., J-values for cis/trans protons) .

Q. What experimental controls are critical when assessing this compound’s antioxidant activity in vitro?

- Methodological Answer :

- Include positive controls (e.g., ascorbic acid or Trolox) and negative controls (solvent-only samples).

- Account for interference from co-extracted compounds (e.g., phenolic acids) by using selective scavenging assays (e.g., DPPH or ABTS with quenching validation).

- Report activity as IC50 values normalized to total phenolic content to mitigate batch variability .

Advanced Research Questions

Q. How can in silico predictions of this compound’s binding affinity to β-catenin be validated experimentally?

- Methodological Answer :

- Perform molecular docking simulations (e.g., AutoDock Vina) using β-catenin’s crystal structure (PDB ID: 1JDH) to identify binding pockets .

- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD).

- Conduct competitive inhibition assays in Wnt/β-catenin pathway-activated cell lines (e.g., HEK293T), monitoring downstream targets like cyclin D1 via qPCR .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy of this compound?

- Methodological Answer :

- Investigate pharmacokinetic factors: Use LC-MS to measure bioavailability and metabolite profiles in plasma/tissues.

- Optimize delivery systems (e.g., nanoencapsulation) to enhance stability and target specificity.

- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate conflicting data, adjusting for variables like dosage or model organism differences .

Q. How do genetic polymorphisms influence this compound’s metabolic stability, and how can this be modeled?

- Methodological Answer :